Cyprodine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

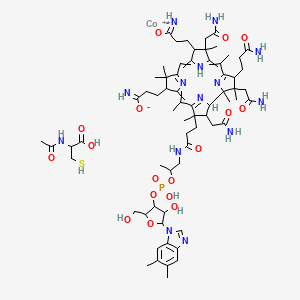

Structure

2D Structure

Properties

Molecular Formula |

C67H97CoN14O17PS |

|---|---|

Molecular Weight |

1492.5 g/mol |

IUPAC Name |

2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate |

InChI |

InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2 |

InChI Key |

BZLYFDSDKLBOFC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted CNS Mechanism of Action of Cyproheptadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine (B85728), a first-generation antihistamine, exhibits a complex pharmacological profile within the central nervous system (CNS) that extends far beyond its primary indication for allergic rhinitis. Its diverse clinical applications, including the management of serotonin (B10506) syndrome, appetite stimulation, and migraine prophylaxis, are a direct consequence of its engagement with multiple neurotransmitter systems. This in-depth technical guide delineates the core mechanism of action of cyproheptadine in the CNS, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Actions in the CNS

Cyproheptadine's effects in the CNS are primarily mediated through its potent antagonism of serotonin and histamine (B1213489) receptors. Additionally, it demonstrates notable anticholinergic and weaker antidopaminergic properties, contributing to its broad spectrum of central effects.

Serotonin Receptor Antagonism

A cornerstone of cyproheptadine's CNS activity is its potent antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subfamily. This action is critical for its efficacy in treating conditions characterized by excessive serotonergic activity, such as serotonin syndrome.[1][2] By competitively blocking 5-HT2A and 5-HT2C receptors, cyproheptadine mitigates the downstream signaling cascades initiated by serotonin.[2] Its antagonism at 5-HT1A receptors is also documented.[3] The antiserotonergic activity in the hypothalamus is thought to be a key mechanism behind its appetite-stimulating (orexigenic) effects.[1]

Histamine H1 Receptor Inverse Agonism

As a first-generation antihistamine, cyproheptadine is a potent inverse agonist at the histamine H1 receptor.[4] This means that it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor. This action within the CNS is largely responsible for its sedative and hypnotic effects, as histamine plays a crucial role in promoting wakefulness.[2]

Anticholinergic Activity

Cyproheptadine exhibits significant anticholinergic properties through its antagonism of muscarinic acetylcholine (B1216132) receptors.[2] This activity contributes to both its therapeutic effects and some of its characteristic side effects, such as dry mouth, blurred vision, and cognitive impairment.[3]

Dopamine (B1211576) Receptor Antagonism

Cyproheptadine also possesses weak antagonistic activity at dopamine D1 and D2 receptors.[5] While its affinity for these receptors is considerably lower than for serotonin and histamine receptors, this interaction may contribute to its overall CNS-depressant effects and potential for extrapyramidal side effects at higher doses.

Quantitative Receptor Binding Profile

The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of cyproheptadine at various CNS receptors, compiled from multiple in vitro studies.

| Receptor Subtype | Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |

| Serotonin Receptors | ||||||

| 5-HT2A | Rat (Cerebral Cortex) | [3H]Ketanserin | Binding | - | 8.80 | [6] |

| 5-HT2B | Rat (Stomach Fundus) | - | Functional | - | 9.14 (pA2) | [6] |

| 5-HT2C | Pig (Choroid Plexus) | - | Binding | - | 8.71 | [6] |

| Histamine Receptors | ||||||

| H1 | Human | [3H]Mepyramine | Binding | 0.912 | - | [7] |

| Dopamine Receptors | ||||||

| D1 | Human | [3H]SCH-23390 | Binding | 117 | - | [5] |

| D2 | Human | [3H]Spiperone | Binding | 112 | 6.95 | [5] |

| Muscarinic Receptors | ||||||

| M1 | Rabbit (Vas Deferens) | - | Functional | - | 8.02 (pA2) | [8] |

| M2 | Rabbit (Vas Deferens) | - | Functional | - | 7.99 (pA2) | [8] |

| M3 | Guinea Pig (Ileum) | - | Functional | - | 8.01 (pA2) | [8] |

Signaling Pathways

Cyproheptadine's interaction with its primary receptor targets initiates a cascade of intracellular signaling events. The diagrams below illustrate these pathways.

References

- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyproheptadine's Serotonin Receptor Antagonism Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine (B85728) is a first-generation antihistamine and antiserotonergic agent with a complex pharmacological profile. Its therapeutic applications, ranging from treating allergic reactions to managing serotonin (B10506) syndrome, are intrinsically linked to its interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth exploration of cyproheptadine's antagonism at serotonin (5-hydroxytryptamine, 5-HT) receptors. By presenting quantitative binding and functional data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals working to understand and leverage the multifaceted nature of this compound.

Quantitative Pharmacological Data

The affinity and functional potency of cyproheptadine at various serotonin receptor subtypes have been characterized through numerous in vitro studies. The following tables summarize the key quantitative data, providing a comparative overview of its receptor antagonism profile.

Table 1: Cyproheptadine Binding Affinities (Ki) at Serotonin (5-HT) Receptors

| 5-HT Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |

| 5-HT1A | Rat Brain | [3H]8-OH-DPAT | 70 | 7.15 | [1] |

| 5-HT1B | Rat Brain | [125I]Cyanopindolol | 1263 | 5.9 | [1] |

| 5-HT2A | Rat Cerebral Cortex | [3H]Ketanserin | 1.58 | 8.80 | [2] |

| Human Recombinant (NIH3T3 cells) | [3H]Ketanserin | 1.6 | 8.8 | [1] | |

| Human Recombinant | [3H]Ketanserin | 3 | 8.52 | [1] | |

| Human Recombinant | [3H]Ketanserin | 0.28 | 9.56 | [1] | |

| 5-HT2B | Rat Stomach Fundus | - | 0.072 (pA2 = 9.14) | 9.14 | [2] |

| 5-HT2C | Pig Choroidal Plexus | [3H]Mesulergine | 1.95 | 8.71 | [2] |

| Human Recombinant | [3H]Mesulergine | 11 | 7.96 | [1] | |

| 5-HT3 | - | - | ~230 | - | [3] |

| 5-HT6 | Human Recombinant | [3H]LSD | 130 | 6.89 | [1] |

Note: pA2 is a measure of antagonist potency, and a higher pA2 value indicates greater potency. It is conceptually similar to pKi.

Table 2: Cyproheptadine Functional Potencies (IC50) at Serotonin (5-HT) Receptors

| 5-HT Receptor Subtype | Test System | Functional Assay | IC50 (nM) | pIC50 | Reference |

| 5-HT1A | Rat Brain | [3H]8-OH-DPAT Binding | 122 | 6.91 | [1] |

| 5-HT1B | Rat Brain | [125I]Cyanopindolol Binding | 2778 | 5.56 | [1] |

| 5-HT2 | - | - | 0.6 | - | [4] |

| 5-HT2A | Human Recombinant | [3H]Ketanserin Binding | 0.97 | 9.01 | [1] |

| 5-HT2C | Human Recombinant | [3H]Mesulergine Binding | 2.44 | 8.61 | [1] |

Experimental Protocols

The quantitative data presented above are derived from rigorous in vitro experimental procedures. The following sections detail the generalized methodologies for the key assays used to characterize cyproheptadine's interaction with serotonin receptors.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound.

Objective: To determine the inhibitory constant (Ki) of cyproheptadine for a specific 5-HT receptor subtype.

General Protocol for Competition Binding Assay:

-

Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the target human recombinant 5-HT receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

Total Binding wells contain only the radioligand and membranes.

-

Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a known selective unlabeled ligand to saturate the specific binding sites.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of cyproheptadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

Functional assays measure the biological response resulting from ligand-receptor interaction, providing information on the antagonist's potency (IC50) and efficacy.

Objective: To determine the concentration of cyproheptadine required to inhibit 50% of the maximal response induced by a serotonin receptor agonist.

General Protocol for a G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization for 5-HT2A):

-

Cell Culture:

-

Cells stably expressing the human recombinant 5-HT receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Cells are seeded into 96-well plates and allowed to grow to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with an assay buffer.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) if measuring intracellular calcium mobilization (a downstream effect of Gq-coupled receptors like 5-HT2A).

-

Cells are pre-incubated with varying concentrations of cyproheptadine for a specific duration.

-

A fixed concentration of a 5-HT receptor agonist (e.g., serotonin) is then added to the wells to stimulate the receptor.

-

-

Signal Detection:

-

The change in fluorescence (for calcium mobilization assays) or other second messenger levels (e.g., cAMP for Gi or Gs-coupled receptors) is measured using a plate reader.

-

-

Data Analysis:

-

The response in the presence of different concentrations of cyproheptadine is plotted against the log of the antagonist concentration.

-

The IC50 value, representing the concentration of cyproheptadine that causes a 50% inhibition of the agonist-induced response, is determined using non-linear regression.

-

Signaling Pathways and Mechanisms of Antagonism

Cyproheptadine exerts its effects by blocking the downstream signaling cascades initiated by serotonin binding to its receptors. The following diagrams, generated using the DOT language, illustrate the antagonism of cyproheptadine at the 5-HT2A and 5-HT1A receptors.

5-HT2A Receptor Signaling and Cyproheptadine Antagonism

The 5-HT2A receptor is a Gq/11-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cascade of cellular responses[3][7]. Cyproheptadine acts as a competitive antagonist, preventing serotonin from binding and initiating this cascade.

5-HT1A Receptor Signaling and Cyproheptadine Antagonism

The 5-HT1A receptor is coupled to Gi/o proteins. Activation of this receptor by serotonin inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[8][9]. This results in various downstream effects, including the modulation of ion channel activity. Cyproheptadine competitively blocks serotonin from binding to the 5-HT1A receptor, thereby preventing the inhibition of adenylyl cyclase.

Conclusion

Cyproheptadine exhibits a broad spectrum of antagonist activity at serotonin receptors, with particularly high affinity for the 5-HT2 receptor family. Its potent blockade of 5-HT2A and notable interaction with 5-HT1A receptors underscore its clinical utility in conditions characterized by excessive serotonergic activity. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research into the nuanced pharmacology of cyproheptadine and the development of novel therapeutics targeting the serotonergic system. The visualization of its antagonistic action on key signaling pathways offers a clear mechanistic framework for its observed physiological effects. As research continues, a more complete and detailed profile of cyproheptadine's interactions with the full complement of 5-HT receptor subtypes will undoubtedly emerge, further refining our understanding of this versatile pharmacological agent.

References

- 1. Different central effects of the 5-HT antagonists mianserine and cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute and chronic effects of serotonin (5HT) antagonists on serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cyproheptadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with a complex pharmacological profile characterized by potent antagonism of serotonin (B10506) and histamine (B1213489) receptors, as well as anticholinergic activity. This technical guide provides an in-depth exploration of the pharmacodynamics of cyproheptadine, focusing on its molecular mechanisms of action, receptor binding affinities, and the resultant signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual representations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this multifaceted drug.

Introduction

Cyproheptadine hydrochloride, a piperidine (B6355638) derivative, was first synthesized in the 1950s.[1] Initially recognized for its potent antihistaminic properties, subsequent research revealed its significant antiserotonergic effects.[1] This dual antagonism forms the basis of its therapeutic applications, which range from the management of allergic conditions to the treatment of serotonin syndrome and appetite stimulation.[2][3] This guide delves into the core pharmacodynamic principles that govern the actions of cyproheptadine, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

Cyproheptadine exerts its pharmacological effects primarily through competitive antagonism and inverse agonism at various G-protein coupled receptors (GPCRs).[4][5] Its principal targets are the histamine H1 receptors and serotonin (5-HT) 2A receptors.[5][6] Additionally, it exhibits notable affinity for other serotonin receptor subtypes, muscarinic acetylcholine (B1216132) receptors, and to a lesser extent, dopamine (B1211576) receptors.[7][8]

Antihistaminic Activity

Cyproheptadine is a potent inverse agonist of the histamine H1 receptor.[4] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine.[9][10] This action effectively counteracts histamine-mediated physiological responses such as vasodilation, increased capillary permeability, and bronchial smooth muscle contraction, which are characteristic of allergic reactions.[5]

Antiserotonergic Activity

A key feature of cyproheptadine's pharmacodynamic profile is its strong antagonism of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[5][11] Blockade of these receptors is believed to be responsible for its efficacy in managing conditions characterized by excessive serotonergic activity, such as serotonin syndrome.[6][12] Furthermore, its antiserotonergic action in the hypothalamus is thought to contribute to its appetite-stimulating properties.[13]

Anticholinergic and Other Activities

Cyproheptadine also demonstrates affinity for muscarinic acetylcholine receptors, leading to anticholinergic effects such as dry mouth, blurred vision, and urinary retention.[7][14] It has been shown to have a high but non-selective affinity for M1, M2, and M3 muscarinic receptor subtypes.[7] Some studies also indicate a weaker antagonistic effect at dopamine D2 receptors.[8] More recent research has uncovered a novel mechanism involving the sigma-1 receptor, where cyproheptadine can modulate neuronal excitability independently of its primary antihistaminic and antiserotonergic actions.[15][16]

Quantitative Pharmacodynamic Data

The following tables summarize the receptor binding affinities of cyproheptadine hydrochloride, presented as pKi, pA2, Ki, and IC50 values. These values provide a quantitative measure of the drug's potency at various receptor targets.

Table 1: Serotonin Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Species | Value Type | Value | Reference |

| 5-HT2A | Rat (cerebral cortex) | pKi | 8.80 ± 0.11 | [11] |

| 5-HT2B | Rat (stomach fundus) | pA2 | 9.14 ± 0.25 | [11] |

| 5-HT2C | Pig (choroidal plexus) | pKi | 8.71 ± 0.08 | [11] |

Table 2: Muscarinic Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Species | Tissue | Value Type | Value | Reference |

| M1 (ganglionic) | Rabbit | Vas deferens | pA2 | 7.99 - 8.02 | [7] |

| M2 (cardiac) | Rabbit | Vas deferens | pA2 | 7.99 - 8.02 | [7] |

| M3 (smooth muscle) | Guinea-pig | Ileum | pA2 | 7.99 - 8.02 | [7] |

Table 3: Dopamine Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Species | Value Type | Value (nM) | Reference |

| D1 | Human | Ki | 79 | [8] |

| D1 | Human | IC50 | 158 | [8] |

| D2 | Human | Ki | 55 - 112 | [8] |

| D2 | Human | IC50 | 164 | [8] |

| D2 | Mouse | Ki | 112 | [8] |

| D2 | Rat | IC50 | 140 | [8] |

Signaling Pathways

The interaction of cyproheptadine with its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the key pathways affected by its antagonist and inverse agonist activities.

Caption: Cyproheptadine as an Inverse Agonist at the H1 Receptor.

Caption: Cyproheptadine Antagonism of 5-HT2A Receptor-Mediated Platelet Aggregation.

References

- 1. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 6. Mirtazapine - Wikipedia [en.wikipedia.org]

- 7. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 10. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyproheptadine Enhances the I K of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cyproheptadine as a Histamine H1 Receptor Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728), a first-generation antihistamine, is a potent inverse agonist of the histamine (B1213489) H1 receptor (H1R). This technical guide provides an in-depth analysis of its mechanism of action, binding kinetics, and functional effects on H1R signaling. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals. The histamine H1 receptor exhibits constitutive activity, and cyproheptadine effectively suppresses this basal signaling, a key feature of its therapeutic action. This guide explores the downstream consequences of this inverse agonism, including the modulation of Gq-protein coupled signaling and NF-κB pathway activity.

Introduction: The Histamine H1 Receptor and Inverse Agonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1][2] Upon binding of its endogenous agonist, histamine, the H1R activates the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of intracellular calcium.[1][3]

A key characteristic of the H1 receptor is its ability to adopt an active conformation even in the absence of an agonist, a phenomenon known as constitutive activity.[4][5][6] This basal level of signaling contributes to the chronic nature of certain allergic and inflammatory conditions.

Unlike neutral antagonists that simply block agonist binding, inverse agonists, such as cyproheptadine, preferentially bind to and stabilize the inactive conformation of the receptor.[1][2] This action not only prevents agonist binding but also actively reduces the receptor's constitutive activity, thereby attenuating downstream signaling pathways even in the absence of histamine.[1][7]

Quantitative Data: Binding Affinity and Functional Potency of Cyproheptadine

The interaction of cyproheptadine with the histamine H1 receptor has been extensively characterized through various binding and functional assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its affinity and potency.

Table 1: Binding Affinity of Cyproheptadine for the Histamine H1 Receptor

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki | 0.43 nM | Human | Radioligand binding ([³H]Pyrilamine) | [8] |

| pKi | 9.37 | Human | Radioligand binding ([³H]Pyrilamine) | [8] |

| pKb | 10.19 ± 0.10 | Not Specified | Not Specified | [9] |

| Kd | 5400 nM | Human | Dissociation constant | [8] |

| kon | (60 ± 10) x 10⁶ M⁻¹min⁻¹ | Human | [³H]mepyramine competitive association | [10] |

| koff | 0.22 min⁻¹ | Human | [³H]mepyramine competitive association | [10] |

Table 2: Functional Potency of Cyproheptadine at the Histamine H1 Receptor

| Parameter | Value | Assay Type | Cell Line | Effect Measured | Reference |

| IC50 | ~10 µM | In vitro efficacy | H1N1 influenza A virus-infected cells | Reduction in infectious virus production | [11] |

| EC50 | Not Specified | Calcium Mobilization | CHO H1R cells | Inhibition of histamine-induced calcium flux | [12] |

| EC50 | Not Specified | IP-1 Accumulation | Not Specified | Inhibition of constitutive and agonist-induced IP-1 accumulation | [13][14][15][16] |

| IC50 | Not Specified | NF-κB Reporter Assay | BM-DCs | Inhibition of NF-κB activity | [17] |

Signaling Pathways Modulated by Cyproheptadine

As an inverse agonist of the H1 receptor, cyproheptadine significantly impacts downstream signaling cascades. The primary pathway affected is the Gq/11-mediated activation of phospholipase C, leading to altered intracellular calcium levels. Additionally, cyproheptadine has been shown to modulate the activity of the transcription factor NF-κB, a key regulator of inflammation.

Gq/11-PLC-IP3-Ca²⁺ Signaling Pathway

The constitutive activity of the H1 receptor leads to a basal level of Gq/11 protein activation. Cyproheptadine, by stabilizing the inactive state of the receptor, reduces this basal Gq/11 signaling. This, in turn, decreases the activity of phospholipase C (PLC), leading to lower production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The reduced IP3 levels result in decreased release of calcium (Ca²⁺) from the endoplasmic reticulum, thereby lowering cytosolic calcium concentrations.[1][3]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. The constitutive activity of the H1 receptor has been shown to contribute to basal NF-κB activation.[7] By suppressing this constitutive activity, cyproheptadine can inhibit the NF-κB signaling pathway. This inhibition is thought to occur through the modulation of upstream signaling components that are influenced by G-protein activity and intracellular calcium levels. The reduction in NF-κB activity leads to decreased transcription of pro-inflammatory genes.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize cyproheptadine as a histamine H1 receptor inverse agonist.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of cyproheptadine for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1R antagonist (e.g., [³H]mepyramine), and a range of concentrations of unlabeled cyproheptadine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the cyproheptadine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This functional assay measures the inverse agonist activity of cyproheptadine by quantifying its effect on the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Workflow:

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the H1 receptor in a 96-well plate and culture overnight.

-

Compound Treatment: Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl) and varying concentrations of cyproheptadine. LiCl inhibits the degradation of IP1.[13][15]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Cell Lysis and HTRF Reaction: Add a lysis buffer containing the HTRF reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with europium cryptate (donor).

-

Incubation: Incubate at room temperature in the dark to allow for the competitive binding reaction to reach equilibrium.

-

Signal Detection: Measure the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the cyproheptadine concentration to determine the EC50 for the inhibition of basal or agonist-stimulated IP1 accumulation.[14][16]

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of cyproheptadine on NF-κB signaling by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Workflow:

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase gene driven by an NF-κB responsive promoter and a plasmid for the expression of the human H1 receptor.

-

Compound Treatment: After allowing for protein expression, treat the cells with various concentrations of cyproheptadine. To measure the inhibition of stimulated activity, an NF-κB activator (e.g., TNF-α) can be added.

-

Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Luminometry: Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the cyproheptadine concentration to determine the IC50 for the inhibition of NF-κB activity.[17]

Calcium Mobilization Assay

This assay directly measures the functional consequence of H1 receptor inverse agonism on intracellular calcium levels using a fluorescent calcium indicator.

Workflow:

Methodology:

-

Cell Plating: Seed cells expressing the H1 receptor into black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Probenecid can be included to prevent dye extrusion.[12][18][19]

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

-

Compound Addition: Add varying concentrations of cyproheptadine to the wells to measure its effect on basal calcium levels. To assess its antagonist/inverse agonist effect on stimulated cells, add a fixed concentration of histamine after pre-incubation with cyproheptadine.

-

Kinetic Reading: Immediately after compound addition, monitor the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For inverse agonist activity, a decrease in baseline fluorescence will be observed. For antagonist activity, the concentration-response curve for histamine will be shifted to the right in the presence of cyproheptadine. Calculate EC50 or IC50 values from the dose-response curves.[3]

Conclusion

Cyproheptadine's role as a histamine H1 receptor inverse agonist is well-established, with a significant body of evidence supporting its ability to suppress the constitutive activity of the receptor. This technical guide has provided a comprehensive overview of the quantitative parameters that define its interaction with the H1R and its functional consequences on key signaling pathways. The detailed experimental protocols and visual representations of the signaling cascades offer a practical resource for researchers investigating H1R pharmacology and developing novel therapeutics targeting this receptor. The inverse agonistic properties of cyproheptadine are a critical component of its therapeutic efficacy, and a thorough understanding of this mechanism is essential for its rational use and for the design of next-generation H1 receptor modulators.

References

- 1. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influenza a Virus Inhibition: Evaluating Computationally Identified Cyproheptadine Through In Vitro Assessment [mdpi.com]

- 12. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Inhibition of histamine H1 receptor activity modulates proinflammatory cytokine production of dendritic cells through c-Rel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Synthesis of Cyproheptadine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of cyproheptadine (B85728), a first-generation antihistamine with significant antiserotonergic activity. It also delves into the synthesis of key derivatives, offering insights for further drug development and research. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of the chemistry and pharmacology of this important compound.

Core Synthesis of Cyproheptadine

The most established and widely utilized industrial synthesis of cyproheptadine proceeds through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.[1]

Synthesis Pathway Overview

The synthesis commences with the formation of a Grignard reagent from 1-methyl-4-chloropiperidine. This organomagnesium halide then undergoes a nucleophilic addition to the carbonyl group of 5H-dibenzo[a,d]cyclohepten-5-one. The resulting tertiary alcohol intermediate is subsequently dehydrated under acidic conditions to yield the final product, cyproheptadine.

Experimental Protocols

Step 1: Grignard Reagent Formation and Reaction with Ketone

This step involves the formation of 1-methyl-4-piperidylmagnesium chloride and its subsequent reaction with 5H-dibenzo[a,d]cyclohepten-5-one.

-

Experimental Protocol:

-

To a dried reaction flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a solution of 1-methyl-4-chloropiperidine in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction. The reaction is typically initiated with gentle heating.[1]

-

After the addition is complete, the reaction mixture is refluxed to ensure complete formation of the Grignard reagent.

-

The solution of the Grignard reagent is then cooled and a solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous THF is added dropwise, maintaining a low temperature.

-

After the addition, the reaction mixture is stirred for a specified period to allow for the complete formation of the tertiary alcohol intermediate.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene (B28343) or ethyl acetate).

-

The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Step 2: Dehydration and Purification of Cyproheptadine Hydrochloride

The crude tertiary alcohol is dehydrated, and the resulting cyproheptadine free base is converted to its hydrochloride salt and purified.

-

Experimental Protocol:

-

The crude 4-(5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)-1-methylpiperidine is dissolved in a suitable solvent such as ethanol.[2]

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux for a period to effect dehydration.[2]

-

The reaction mixture is then cooled, and activated carbon may be added for decolorization.

-

The mixture is filtered while hot, and the filtrate is allowed to cool to room temperature to induce crystallization of cyproheptadine hydrochloride.[2]

-

The crystals are collected by filtration, washed with a cold solvent, and dried.

-

For further purification, the cyproheptadine hydrochloride can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.[2]

-

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (relative to Ketone) | Typical Yield (%) |

| 5H-dibenzo[a,d]cyclohepten-5-one | 206.26 | 1.0 | - |

| 1-methyl-4-chloropiperidine | 133.62 | 1.1 - 1.5 | - |

| Magnesium | 24.31 | 1.2 - 1.6 | - |

| 4-(5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)-1-methylpiperidine | 305.43 | - | >90 (crude) |

| Cyproheptadine Hydrochloride | 323.86 | - | 70-80 (overall) |

Synthesis of Cyproheptadine Derivatives

The modification of the cyproheptadine scaffold has been a subject of interest for developing new therapeutic agents with altered pharmacological profiles. Key derivatives include N-demethylated and N-oxidized compounds.

N-Desmethyl Cyproheptadine

N-desmethyl cyproheptadine is a primary metabolite of cyproheptadine and a key intermediate for the synthesis of other derivatives. Its synthesis typically involves the demethylation of cyproheptadine. A common method involves reaction with ethyl chloroformate followed by hydrolysis.

-

Experimental Protocol:

-

Cyproheptadine is dissolved in an inert solvent like toluene.

-

Ethyl chloroformate is added, and the mixture is heated to reflux.

-

After the reaction is complete, the solvent is removed, and the residue, the ethyl carbamate (B1207046) intermediate, is hydrolyzed with a strong base such as potassium hydroxide (B78521) in a suitable solvent like n-butanol.

-

The product, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine, is then isolated by extraction and purified by recrystallization.

-

Cyproheptadine N-oxide

Cyproheptadine N-oxide can be prepared by the oxidation of cyproheptadine.[3] This derivative has been investigated for its pharmacological properties, including appetite stimulation.[3]

-

Experimental Protocol:

-

Cyproheptadine is dissolved in a suitable solvent such as chloroform (B151607) or methanol.

-

An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution.[3]

-

The reaction is stirred at room temperature or with gentle cooling.

-

After the reaction is complete, the excess oxidizing agent is quenched, and the product is isolated by extraction and purified by chromatography.

-

Signaling Pathways of Cyproheptadine

Cyproheptadine exerts its pharmacological effects primarily through the antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically signal through the Gq/11 pathway.[4][5][6] Cyproheptadine, as an antagonist, blocks these signaling cascades.

Histamine H1 Receptor Signaling Pathway (Antagonized by Cyproheptadine)

Activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[7][8] Cyproheptadine blocks the initial step of this cascade by preventing histamine from binding to and activating the H1 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonized by Cyproheptadine)

Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5][6] Binding of serotonin to the 5-HT2A receptor initiates a cascade involving PLC, IP3, and DAG, leading to increased intracellular calcium and activation of PKC.[9] Cyproheptadine's antagonism at this receptor is crucial for its efficacy in conditions like serotonin syndrome.

Conclusion

This technical guide has outlined the core synthetic methodologies for cyproheptadine and its key derivatives, providing detailed experimental insights and quantitative data. The established Grignard-based synthesis remains a robust and efficient route to the core structure. Furthermore, the synthesis of derivatives such as N-desmethyl and N-oxide compounds opens avenues for modulating the pharmacological profile of cyproheptadine. The visualization of the antagonized H1 and 5-HT2A signaling pathways provides a clear framework for understanding its mechanism of action at a molecular level. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, fostering further innovation in the design and synthesis of novel therapeutic agents based on the cyproheptadine scaffold.

References

- 1. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. US3992547A - 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine-N-oxide isomer - Google Patents [patents.google.com]

- 4. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]

- 6. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Cyproheptadine Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of the cyproheptadine (B85728) molecule, a first-generation antihistamine with significant antiserotonergic properties. This document outlines its chemical architecture, explores its mechanism of action through receptor interaction, and provides detailed experimental protocols for its characterization.

Core Molecular Structure

Cyproheptadine is a tricyclic antihistamine characterized by a dibenzo[a,d]cycloheptene ring system linked to a methylated piperidine (B6355638) ring.[1] This unique three-dimensional structure is fundamental to its pharmacological activity.

Key Structural Features:

-

Tricyclic System: A rigid dibenzo[a,d]cycloheptene core forms the backbone of the molecule.

-

Piperidine Ring: A 1-methyl-4-piperidinylidene moiety is attached to the central seven-membered ring of the tricyclic system.[2]

-

Exocyclic Double Bond: A critical double bond connects the piperidine ring to the cycloheptene (B1346976) ring.[2]

-

Stereochemistry: Cyproheptadine is an achiral molecule.[3]

The most common pharmaceutical form is cyproheptadine hydrochloride, which exists as a sesquihydrate.[4]

Table 1: Physicochemical Properties of Cyproheptadine and its Hydrochloride Salt

| Property | Cyproheptadine (Free Base) | Cyproheptadine Hydrochloride (Anhydrous) | Cyproheptadine Hydrochloride (Sesquihydrate) |

| Molecular Formula | C₂₁H₂₁N[5] | C₂₁H₂₂ClN[6] | C₂₁H₂₁N·HCl·1.5H₂O[7] |

| Molecular Weight | 287.40 g/mol [8] | 323.87 g/mol [2] | 350.89 g/mol [4][9] |

| Appearance | White to slightly yellowish crystalline powder[10] | White to slightly yellowish crystalline solid[9] | White to slightly yellowish crystalline solid[4] |

| CAS Number | 129-03-3[5] | 969-33-5[6] | 41354-29-4[7] |

Mechanism of Action and Receptor Binding

Cyproheptadine exerts its therapeutic effects primarily through competitive antagonism of histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) 5-HT2 receptors.[9][11] Its anticholinergic and sedative properties are also attributed to its interaction with muscarinic and other central nervous system receptors.[11][12]

Receptor Binding Affinities

The following table summarizes the binding affinities of cyproheptadine for its primary targets. Lower Ki (inhibition constant) or higher pKi (-log(Ki)) values indicate stronger binding affinity.

Table 2: Receptor Binding Affinities of Cyproheptadine

| Receptor | Species | pKi | Ki (nM) |

| Histamine H₁ | Guinea Pig | 9.27 | 0.54 |

| Serotonin 5-HT₂A | Rat | 8.80 | 1.58 |

| Serotonin 5-HT₂C | Pig | 8.71 | 1.95 |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and a comparative study on cyproheptadine analogues.

Signaling Pathways

Cyproheptadine's antagonism at H1 and 5-HT2 receptors blocks the downstream signaling cascades typically initiated by histamine and serotonin, respectively.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[12] Histamine binding activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Cyproheptadine, as an antagonist, prevents this cascade.

Similar to the H1 receptor, 5-HT2A and 5-HT2C receptors are also Gq/11-coupled GPCRs.[3] Serotonin binding initiates the same PLC-mediated signaling cascade. Cyproheptadine's antagonism at these receptors inhibits this pathway, which is thought to contribute to its effects on appetite and its use in managing serotonin syndrome.

Experimental Protocols

X-ray Crystallography for Polymorph Characterization

This protocol outlines a general procedure for the preparation and analysis of cyproheptadine hydrochloride polymorphs by X-ray powder diffraction (XRPD), based on methodologies described for pharmaceutical compounds.

Objective: To identify and characterize different crystalline forms (polymorphs) of cyproheptadine hydrochloride.

Materials:

-

Cyproheptadine hydrochloride powder

-

Methanol (B129727) (analytical grade)

-

Anhydrous ethanol (B145695) (analytical grade)

-

Beakers and stirring equipment

-

Filtration apparatus

-

Oven or vacuum desiccator

-

X-ray diffractometer with Cu-Kα radiation source

Methodology:

-

Crystal Preparation:

-

Form I (Natural Crystallization): Dissolve cyproheptadine hydrochloride in hot methanol to saturation. Allow the solution to cool slowly at room temperature for natural crystallization.

-

Form II (Rapid Crystallization): Dissolve cyproheptadine hydrochloride in hot methanol to saturation. Rapidly cool the solution to induce crystallization.

-

Form III & IV: Prepare saturated solutions of cyproheptadine hydrochloride in anhydrous ethanol at elevated temperatures and induce crystallization through controlled cooling.

-

-

Sample Preparation for XRPD:

-

Carefully collect the crystals by filtration and dry them appropriately.

-

Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle.

-

Mount the powdered sample onto the sample holder of the X-ray diffractometer.

-

-

XRPD Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Set the data acquisition parameters (e.g., scan range 2θ from 5° to 40°, step size of 0.02°, and a suitable scan speed).

-

Initiate the X-ray scan and collect the diffraction pattern.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (intensity vs. 2θ).

-

Identify the characteristic peaks (Bragg reflections) for each crystalline form.

-

Compare the diffractograms of the different prepared forms to identify unique patterns indicative of polymorphism.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol describes a general method for the conformational analysis of cyproheptadine hydrochloride in solution using 1D and 2D NMR techniques.

Objective: To determine the solution-state conformation and dynamic processes of cyproheptadine hydrochloride.

Materials:

-

Cyproheptadine hydrochloride

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of cyproheptadine hydrochloride in CDCl₃ to a final concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL).

-

Transfer the solution to a clean, dry NMR tube.

-

-

1D ¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to obtain optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

-

2D NMR Data Acquisition (NOESY/COSY):

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space correlations between protons, which provides information about conformational preferences.

-

Acquire a 2D Correlation Spectroscopy (COSY) spectrum to identify through-bond proton-proton couplings.

-

-

Data Analysis:

-

Process the 1D and 2D NMR spectra using appropriate software.

-

Assign the proton resonances based on chemical shifts, coupling constants, and correlations observed in the COSY spectrum.

-

Analyze the NOESY spectrum for cross-peaks, which indicate spatial proximity between protons. The presence and intensity of NOEs can be used to deduce the relative orientation of different parts of the molecule, such as the conformation of the piperidine ring and the orientation of the N-methyl group.[13]

-

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of cyproheptadine for the histamine H1 or serotonin 5-HT2 receptors.

Objective: To determine the inhibitory constant (Ki) of cyproheptadine for its target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]mepyramine for H1, [³H]ketanserin for 5-HT2A)

-

Cyproheptadine hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Methodology:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of cyproheptadine concentrations.

-

Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Add non-specific binding control, radioligand, and cell membrane suspension.

-

Competition: Add serial dilutions of cyproheptadine, radioligand, and cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Harvesting:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding inhibited versus the logarithm of the cyproheptadine concentration.

-

Determine the IC₅₀ value (the concentration of cyproheptadine that inhibits 50% of specific binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. revvity.com [revvity.com]

- 5. Conformational analysis of cyproheptadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In Vivo Effects of Cyproheptadine on Appetite Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of cyproheptadine (B85728) on appetite stimulation, synthesizing data from human and animal studies. It details the underlying mechanisms of action, presents quantitative data from key clinical trials and preclinical experiments, and outlines common experimental protocols.

Introduction

Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist that has been utilized for its appetite-stimulating properties in various clinical settings.[1][2][3] It is often prescribed off-label to manage poor appetite and promote weight gain in underweight individuals, including children and adults with various medical conditions.[4][5][6] This document explores the in vivo evidence supporting its use as an orexigenic agent.

Mechanism of Action

The primary mechanism by which cyproheptadine stimulates appetite is through its potent antagonism of serotonin 5-HT2 receptors in the hypothalamus, a key brain region for regulating hunger and satiety.[7][8][9] Serotonin is known to inhibit the release of endogenous opiates in the lateral hypothalamus, which in turn suppresses eating.[9] By blocking these serotonin receptors, cyproheptadine interferes with this inhibitory action, leading to an increase in hunger signals and food intake.[8][10] Additionally, its antihistaminic properties, specifically the blockade of H1 receptors, may also contribute to its appetite-stimulating effects.[4][11]

Caption: Signaling pathway of cyproheptadine's effect on appetite.

In Vivo Evidence from Human Studies

Numerous clinical trials have investigated the efficacy of cyproheptadine in stimulating appetite and promoting weight gain in diverse populations. A systematic review of 46 articles, including 32 randomized controlled trials, found that 39 of these studies demonstrated significant weight gain with cyproheptadine treatment.[5]

Table 1: Summary of Key Human Clinical Trials on Cyproheptadine for Appetite Stimulation

| Study Population | Study Design | N | Cyproheptadine Dosage | Duration | Key Quantitative Outcomes | Reference(s) |

| Healthy adults with poor appetite | Randomized, double-blind, placebo-controlled | 375 | 4 mg/day | 8 weeks | Statistically significant improvement in appetite score (p=0.0307); significant increases in weight and BMI. | [1] |

| Underweight children | Randomized, double-blind, placebo-controlled | 21 | Not specified | 4 months | Significantly greater weight and height velocities, and IGF-I z-scores compared to placebo. | [12][13] |

| Children with mild to moderate undernutrition | Randomized, double-blinded controlled trial | 77 | 0.25 mg/kg/day | 4 weeks | Significant increase in Body Mass Index (BMI) (p<0.041); mean weight gain of 0.60 kg vs 0.11 kg in placebo group after 8 weeks. | [14] |

| Patients with cystic fibrosis | Long-term trial | 12 | 4 mg up to four times a day | 9 months | Significant weight gain over 3-6 months in patients switched from placebo; weight maintenance in those continuing treatment. | [15] |

| Thin, healthy volunteers | Double-blind crossover trial | 16 | 4 mg three times daily | 1 month | Significantly more weight gain compared to placebo; increased subjective hunger ratings and food intake. | [16] |

In Vivo Evidence from Animal Studies

Animal models have been instrumental in elucidating the appetite-stimulating effects of cyproheptadine.

Table 2: Summary of Key Animal Studies on Cyproheptadine for Appetite Stimulation

| Animal Model | Study Design | Cyproheptadine Dosage | Duration | Key Quantitative Outcomes | Reference(s) |

| Female Wistar rats | Oral administration in drinking water | 0.52 mg/kg b.w. daily | Up to six estrous cycles | Did not affect 24h food intake; reduced 24h liquid intake and urine output. | [17] |

| Male Wistar rats | Gavage | 5 mg/kg | 23 days | 8% increase in final body weight compared to placebo; increased liver glycogen. | [18] |

| Cats | Clinical use | Not specified | Not specified | Clinically used as an appetite stimulant; acts as a 5-HT2 receptor antagonist. | [9][19] |

Effects on Key Biomarkers

Cyproheptadine has been shown to influence several biomarkers associated with appetite and growth regulation.

Table 3: Effects of Cyproheptadine on Appetite-Related Biomarkers

| Biomarker | Study Population | Key Findings | Reference(s) |

| Leptin | 16 patients (7-71 years) | Mean serum leptin level increased by 14.2% (from 2.75 ng/mL to 3.14 ng/mL; P < .05) after 1 week of treatment. | [7][20] |

| Insulin-like Growth Factor-I (IGF-I) | 21 underweight children | Significantly greater IGF-I z-scores in the cyproheptadine group compared to placebo after 4 months of therapy. | [12][13][21] |

Experimental Protocols

The following section details a typical methodology for a clinical trial evaluating the in vivo effects of cyproheptadine on appetite.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial

-

Objective: To assess the efficacy and tolerability of cyproheptadine in stimulating appetite and promoting weight gain in a specific patient population.

-

Study Population: Clearly defined inclusion and exclusion criteria are established. For example, patients aged 19 to 64 years with self-reported poor appetite.[1] Exclusion criteria may include conditions or medications known to affect appetite.[6]

-

Randomization and Blinding: Participants are randomly assigned to receive either cyproheptadine or a matching placebo in a double-blind fashion, where neither the participants nor the investigators know the treatment allocation.[1]

-

Intervention:

-

Outcome Measures:

-

Primary Endpoint: Change in appetite, often measured using a validated scale such as the Edmonton Symptom Assessment System (ESAS) or a Simplified Nutritional Appetite Questionnaire.[1]

-

Secondary Endpoints:

-

-

Statistical Analysis: Appropriate statistical tests are used to compare the changes in outcome measures between the cyproheptadine and placebo groups.

Caption: A typical experimental workflow for a clinical trial.

Tolerability and Side Effects

Cyproheptadine is generally considered safe and well-tolerated.[5] The most commonly reported side effect is transient mild to moderate sedation or drowsiness.[1][5] Other potential side effects include dry mouth, dizziness, and paradoxical excitability, particularly in cats.[19][22]

Conclusion

In vivo studies in both humans and animals provide substantial evidence for the appetite-stimulating and weight-promoting effects of cyproheptadine. Its primary mechanism of action involves the antagonism of central serotonin 5-HT2 receptors. Clinical trials have consistently demonstrated its efficacy in various underweight populations, although its effects may be less pronounced in individuals with progressive diseases like cancer or HIV.[5][8] Further research is warranted to fully elucidate the long-term effects and the precise mechanisms by which cyproheptadine modulates appetite and energy balance.

References

- 1. Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. droracle.ai [droracle.ai]

- 5. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Effect of cyproheptadine on serum leptin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Drugs That Affect Appetite in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 12. Short-term cyproheptadine therapy in underweight children: effects on growth and serum insulin-like growth factor-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 14. Beneficial Effect of Cyproheptadine on Body Mass Index in Undernourished Children: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term trial of cyproheptadine as an appetite stimulant in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of cyproheptadine on hunger, calorie intake and body weight in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of cyproheptadine hydrochloride on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological appetite stimulation: Rational choices in the inappetent cat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of cyproheptadine on serum leptin levels. (2005) | Ömer Çalka | 9 Citations [scispace.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Cyproheptadine | VCA Animal Hospitals [vcahospitals.com]

Cyproheptadine's Role in Modulating Neurotransmitter Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728) is a first-generation antihistamine and antiserotonergic agent with a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of cyproheptadine's mechanism of action, focusing on its binding affinities for various receptors and the functional consequences of these interactions. Detailed experimental protocols for key assays used to characterize cyproheptadine's activity are provided, along with visualizations of relevant signaling pathways and experimental workflows. The quantitative data presented herein offer a valuable resource for researchers and professionals in drug development seeking to understand and leverage the multifaceted effects of cyproheptadine.

Introduction

Cyproheptadine is a potent competitive antagonist at both serotonin (B10506) and histamine (B1213489) receptors.[1] It is clinically used for the treatment of allergic reactions, and off-label for appetite stimulation and the management of serotonin syndrome.[1][2] Its therapeutic effects and side-effect profile are a direct consequence of its broad activity across several neurotransmitter systems, including serotonergic, histaminergic, cholinergic, and to a lesser extent, dopaminergic pathways.[2][3] This guide delves into the core pharmacology of cyproheptadine, providing detailed data and methodologies for its characterization.

Receptor Binding Affinity of Cyproheptadine

The interaction of cyproheptadine with various neurotransmitter receptors has been quantified through radioligand binding assays. The following tables summarize the binding affinities (Ki, pKi, IC50) of cyproheptadine for key receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | pKi | Reference |

| 5-HT1A | --- | --- | --- | --- | [4] |

| 5-HT2A | [3H]Ketanserin | Rat Frontal Cortex | 0.28 | 9.56 | [5] |

| 5-HT2A | --- | --- | 0.46 | 9.34 | [5] |

| 5-HT2B | --- | Rat Stomach Fundus | --- | 9.14 (pA2) | [6] |

| 5-HT2C | --- | Pig Choroidal Plexus | --- | 8.71 | [6] |

| 5-HT6 | --- | Human | --- | --- | [5] |

| 5-HT7 | --- | Human | --- | --- | [5] |

Table 2: Histamine Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | pKi | Reference |

| H1 | [3H]Mepyramine | --- | --- | --- | [7] |

| H2 | --- | Guinea-pig right atrium | --- | --- | [8] |

Table 3: Dopamine (B1211576) Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | pKi | Reference |

| D1 | --- | --- | 117 | --- | [2] |

| D2 | [3H]Spiperone | Human | 112 | 6.95 | [2][5] |

| D2L | [3H]Spiperone | Human | 55 | 7.26 | [5] |

Table 4: Muscarinic Acetylcholine Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Radioligand | Tissue Source | pA2 | Reference |

| M1 | --- | Rabbit Vas Deferens | 7.99-8.02 | [1] |

| M2 | --- | Rabbit Vas Deferens | 7.99-8.02 | [1] |

| M3 | --- | Guinea-pig Ileum | 7.99-8.02 | [1] |

Table 5: Adrenergic Receptor Binding Affinities of Cyproheptadine

| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | pIC50 | Reference |

| α1A | Prazosin | --- | 241 | 6.62 | [5] |

| α1B | --- | Human | --- | 7.6 (pKi) | [5] |

Modulation of Neurotransmitter Signaling Pathways

Cyproheptadine's primary mechanism of action involves the blockade of G-protein coupled receptors (GPCRs), specifically the 5-HT2 and H1 receptors.

Serotonin 5-HT2 Receptor Antagonism

Cyproheptadine is a potent antagonist of 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2] These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the 5-HT2 receptor, cyproheptadine inhibits this signaling cascade, which is thought to underlie its efficacy in treating serotonin syndrome.[9]

Caption: Cyproheptadine blocks the 5-HT2 receptor signaling pathway.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, cyproheptadine is a potent inverse agonist at the H1 receptor. H1 receptors are also coupled to Gq/11 proteins, and their activation leads to the same PLC-mediated signaling cascade as 5-HT2 receptors. By blocking H1 receptors in various tissues, cyproheptadine alleviates allergic symptoms such as itching and swelling.[10] Its ability to cross the blood-brain barrier and block central H1 receptors contributes to its sedative effects.[10]

Caption: Cyproheptadine blocks the Histamine H1 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of cyproheptadine for a target receptor using a competitive radioligand binding assay.

Objective: To determine the Ki of cyproheptadine for a specific receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human receptor of interest (e.g., 5-HT2A) or tissue homogenates (e.g., rat frontal cortex).[5][11]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]Ketanserin for 5-HT2A).[11]

-

Test Compound: Cyproheptadine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist for the target receptor (e.g., spiperone (B1681076) for 5-HT2A).[11]

-

96-well microfilter plates.

-

Cell harvester.

-

Microplate scintillation counter.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of cyproheptadine (typically in a logarithmic series).

-

For total binding wells, add buffer instead of cyproheptadine.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through the microfilter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[11]

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the cyproheptadine concentration.

-

Determine the IC50 value (the concentration of cyproheptadine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-